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molecular formula C16H10O5 B8470617 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL acetate CAS No. 40975-46-0

1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL acetate

Cat. No. B8470617
M. Wt: 282.25 g/mol
InChI Key: ODHXQAROKZBNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563592B2

Procedure details

This substrate was prepared using a method familiar to those skilled in the art. Two grams of Alizarin were dissolved in 5 ml of Pyridine and treated with a mixture of 2.5 ml of Acetic anhydride and 5 ml of Pyridine. After 16 hours at room temperature, the yellow solution was poured into 100 ml of hydrochloric acid containing ice. The precipitated Acetate was recovered by filtration with aspiration and then washed in water. Recrystallization from Acetone yielded 1.4 g of Alizarin-2-acetate in the form of yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[CH:16]=[CH:15][C:14]([OH:17])=[C:13]([OH:18])[C:10]=3[C:11](=[O:12])[C:4]2=[CH:3][CH:2]=1)=[O:8].[C:19](OC(=O)C)(=[O:21])[CH3:20].Cl>N1C=CC=CC=1>[CH3:20][C:19]([O:17][C:14]1[CH:15]=[CH:16][C:9]2[C:7](=[O:8])[C:5]3[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=3[C:11](=[O:12])[C:10]=2[C:13]=1[OH:18])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This substrate was prepared
ADDITION
Type
ADDITION
Details
containing ice
FILTRATION
Type
FILTRATION
Details
The precipitated Acetate was recovered by filtration with aspiration
WASH
Type
WASH
Details
washed in water
CUSTOM
Type
CUSTOM
Details
Recrystallization from Acetone

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(=O)OC=1C=CC2=C(C1O)C(=O)C=3C=CC=CC3C2=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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